
8-Chloro-6-methylquinazolin-4(3H)-one
描述
8-Chloro-6-methylquinazolin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential use in drug development, particularly in the treatment of cancer and other diseases. In
作用机制
The mechanism of action of 8-Chloro-6-methylquinazolin-4(3H)-one is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell proliferation. It also induces apoptosis, or programmed cell death, in cancer cells. These mechanisms make it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
Studies have shown that 8-Chloro-6-methylquinazolin-4(3H)-one has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. It has also been shown to have a low toxicity profile, making it a safe compound for use in scientific research.
实验室实验的优点和局限性
One advantage of using 8-Chloro-6-methylquinazolin-4(3H)-one in lab experiments is its potent activity against cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.
未来方向
There are many potential future directions for research on 8-Chloro-6-methylquinazolin-4(3H)-one. One area of focus could be on optimizing its use in cancer therapy, either as a standalone treatment or in combination with other drugs. Another area of research could be on understanding its mechanism of action in greater detail, which could lead to the development of more effective cancer therapies. Additionally, research could focus on exploring its potential use in the treatment of other diseases, such as inflammation and oxidative stress.
Conclusion
In conclusion, 8-Chloro-6-methylquinazolin-4(3H)-one is a promising compound for scientific research, particularly in the field of drug development. Its potent anticancer activity, low toxicity profile, and range of biochemical and physiological effects make it a valuable tool for studying cancer biology and developing new cancer therapies. While its mechanism of action is not fully understood, there are many potential future directions for research on this compound.
科学研究应用
The potential applications of 8-Chloro-6-methylquinazolin-4(3H)-one in scientific research are vast. One of the most promising areas of research is its use in drug development. Studies have shown that this compound has potent anticancer activity, making it a potential candidate for the development of new cancer therapies. It has also been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of a range of diseases.
属性
IUPAC Name |
8-chloro-6-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-2-6-8(7(10)3-5)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSQWSHTZDJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=CNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-methylquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



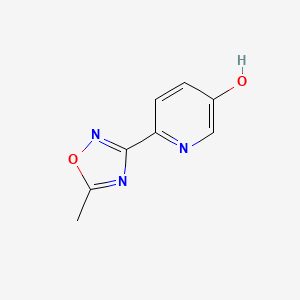

![3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B3289614.png)
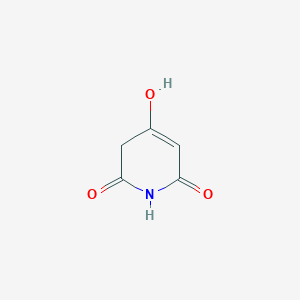
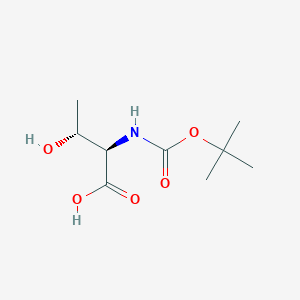

![5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B3289636.png)
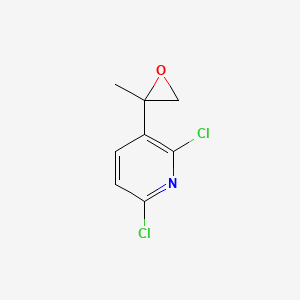
![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3289653.png)



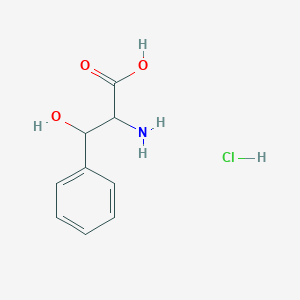
![6-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3289697.png)